Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-azabicyclo heptane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the 7-oxa-3-azabicyclo[4.1.0]heptane core.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the desired ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound is similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.
N-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane: Another related compound, differing in the protective group attached to the nitrogen atom.
Uniqueness
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and potential biological activity.
Biological Activity
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C19H19NO3 |
Molecular Weight | 309.4 g/mol |
Density | 1.256 g/cm³ |
Boiling Point | 368.4 °C |
Appearance | Colorless to light yellow liquid |
The bicyclic structure contributes to its reactivity and interaction with biological systems, particularly through the presence of functional groups such as the carboxylate ester and azabicyclic moieties .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its observed biological effects.
- Cell Cycle Modulation : The cytotoxic effects observed in cancer cells could be linked to alterations in cell cycle progression .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics .
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Neuroprotective Study : In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | CAS Number | Unique Features |
---|---|---|
Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylic Acid | 66207-08-7 | Lacks phenyl group; primarily studied for antibacterial properties |
(6R)-Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane | 1624258-63-4 | Enantiomeric purity may affect biological activity |
rel-Benzyl (1R,6S)-7-Oxa-3-Azabicyclo[4.1.0]heptane | 1992947-04-2 | Different stereochemistry could influence receptor interactions |
This table illustrates how structural variations can impact the biological activity and potential therapeutic applications of related compounds.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19(17(13-20)23-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
RMIUDGXBJKLBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1(O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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